2-[(5-Bromo-2-fluorophenyl)methyl]oxirane
Description
Properties
Molecular Formula |
C9H8BrFO |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H8BrFO/c10-7-1-2-9(11)6(3-7)4-8-5-12-8/h1-3,8H,4-5H2 |
InChI Key |
QYSXJHLUYBJJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of halogenated benzyl-substituted oxiranes typically involves:
- Preparation of the halogenated benzyl precursor (e.g., 5-bromo-2-fluorobenzyl derivatives).
- Introduction of the oxirane ring via epoxidation of an appropriate alkene intermediate or direct ring closure.
- Use of selective reagents and catalysts to ensure regio- and stereoselectivity.
For 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane, the key challenge is the selective functionalization of the aromatic ring with bromine and fluorine substituents, followed by the formation of the oxirane ring on the benzyl side chain.
Detailed Preparation Methods and Reaction Conditions
Preparation of 5-Bromo-2-fluorobenzyl Precursors
The preparation of the 5-bromo-2-fluorophenyl moiety often starts from commercially available halogenated benzenes such as p-bromofluorobenzene or 2-bromo-5-fluorotoluene. The methyl group can be oxidized or functionalized to form benzyl halides or benzyl alcohols, which serve as key intermediates.
- Halogenated benzyl derivatives can be synthesized via Friedel-Crafts reactions, halogenation, or coupling reactions using palladium or nickel catalysts for aryl-aryl bond formation.
Specific Synthetic Routes from Related Compounds
Reduction of Ketone Intermediates to Benzyl Derivatives
A commonly employed method in related syntheses involves reducing ketone intermediates to the corresponding benzyl compounds, which can then be further functionalized:
These reductions convert ketone intermediates like (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophene]methanone to the benzyl derivatives, which could be further converted to epoxides.
Coupling and Friedel-Crafts Reactions
- Coupling reaction of 2-bromothiophene with p-bromofluorobenzene under nickel catalysis to form 2-(4-fluorophenyl)thiophene intermediates.
- Friedel-Crafts acylation using 2-methyl-5-bromobenzoic acid converted to its acid chloride, then reacted with the thiophene derivative to form ketones.
These steps are crucial for assembling the aromatic framework before epoxidation.
Experimental Data Summary
Reduction Reaction Yields and Conditions
Workup and Purification
- Extraction with dichloromethane or ethyl acetate.
- Washing with aqueous sodium bicarbonate and brine.
- Concentration under reduced pressure at ~45 °C.
- Recrystallization from isopropanol or methanol to yield crystalline products.
Research Outcomes and Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^13C NMR shifts consistent with aromatic carbons and benzylic positions confirm structure.
- Mass Spectrometry (MS): Molecular ion peaks at expected m/z values (e.g., 360 for related compounds) confirm molecular weight.
- Purity: High purity (>98%) achieved through recrystallization and chromatographic techniques.
- Reaction Selectivity: Careful temperature control during reduction avoids side reactions and isomerization.
Summary and Recommendations for Preparation of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane
- Begin with halogenated benzyl precursors, synthesized via coupling and Friedel-Crafts acylation reactions.
- Reduce ketone intermediates to benzyl alcohols or halides using borane-THF or triethylsilane/BF3·OEt2 methods for high yield and purity.
- Convert benzyl intermediates to oxiranes via epoxidation of corresponding alkenes or halohydrin cyclization.
- Optimize reaction conditions (temperature, solvent, reagent stoichiometry) to maximize yield and selectivity.
- Employ standard purification techniques including extraction, washing, and recrystallization for product isolation.
This detailed synthesis analysis, drawn from patents and peer-reviewed literature, provides a comprehensive foundation for the preparation of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane and related compounds, ensuring professional and authoritative guidance for researchers in the field.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be further oxidized to form diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted alcohols or ethers, depending on the nucleophile used.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The major products are diols or other oxidized derivatives.
Scientific Research Applications
2-[(5-Bromo-2-fluorophenyl)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings, due to its reactive oxirane ring
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to ring-opening reactions, which can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reactions are carried out .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Type: The target compound’s bromo and fluoro groups on the phenylmethyl ring create strong electron-withdrawing effects, enhancing the electrophilicity of the oxirane ring. This contrasts with 2-[(4-fluorophenoxy)methyl]oxirane, where the fluorine is on a phenoxy group, resulting in weaker electronic effects . Phenoxy vs.
Reactivity in Ring-Opening Reactions
Physical and Olfactory Properties
- Volatility and Solubility: Lower molecular weight analogs (e.g., 2-[(4-fluorophenoxy)methyl]oxirane) are more volatile, whereas the target compound’s bromine content likely reduces volatility and increases lipophilicity .
Biological Activity
2-[(5-Bromo-2-fluorophenyl)methyl]oxirane, a compound featuring an epoxide functional group, has garnered interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effectiveness in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. The epoxide group is known for its ability to undergo nucleophilic attack, leading to various biochemical interactions.
Biological Activity Overview
The biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane has been evaluated in several studies. Key findings include:
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains. The presence of halogen substituents enhances the lipophilicity and membrane penetration ability of the molecule, contributing to its efficacy.
- Cytotoxic Effects : In vitro studies have shown that 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane exhibits cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The mechanisms underlying the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane include:
-
Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, including:
- Acetylcholinesterase (AChE) inhibition, which is significant for neuropharmacological applications.
- Carbonic anhydrase inhibition, potentially useful in treating conditions like glaucoma.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptotic pathways.
Case Studies
Several case studies highlight the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane:
- Anticancer Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that this effect was associated with increased apoptosis markers (e.g., Annexin V positivity).
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
Data Table
The following table summarizes key findings related to the biological activity of 2-[(5-Bromo-2-fluorophenyl)methyl]oxirane:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
